

OARV-771: A Technical Guide to a Novel BET Degradar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OARV-771

Cat. No.: B10832090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of **OARV-771**, a novel VHL-based Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins. **OARV-771** is an ester-substituted derivative of the earlier-generation BET degrader, ARV-771, engineered for improved cell permeability and cellular activity. This document details the timeline of its conceptualization and preclinical evaluation, its mechanism of action, and key quantitative data from preclinical studies. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of its mechanism and relevant biological pathways.

Discovery and Development Timeline

The development of **OARV-771** is rooted in the pioneering work on BET protein degraders by Arvinas, Inc. The timeline below outlines the key milestones in the discovery and preclinical development of its parent compound, ARV-771, and the subsequent innovation leading to **OARV-771**.

- June 6, 2016: The first comprehensive preclinical data on ARV-771 is published in the Proceedings of the National Academy of Sciences by Raina et al. This study establishes

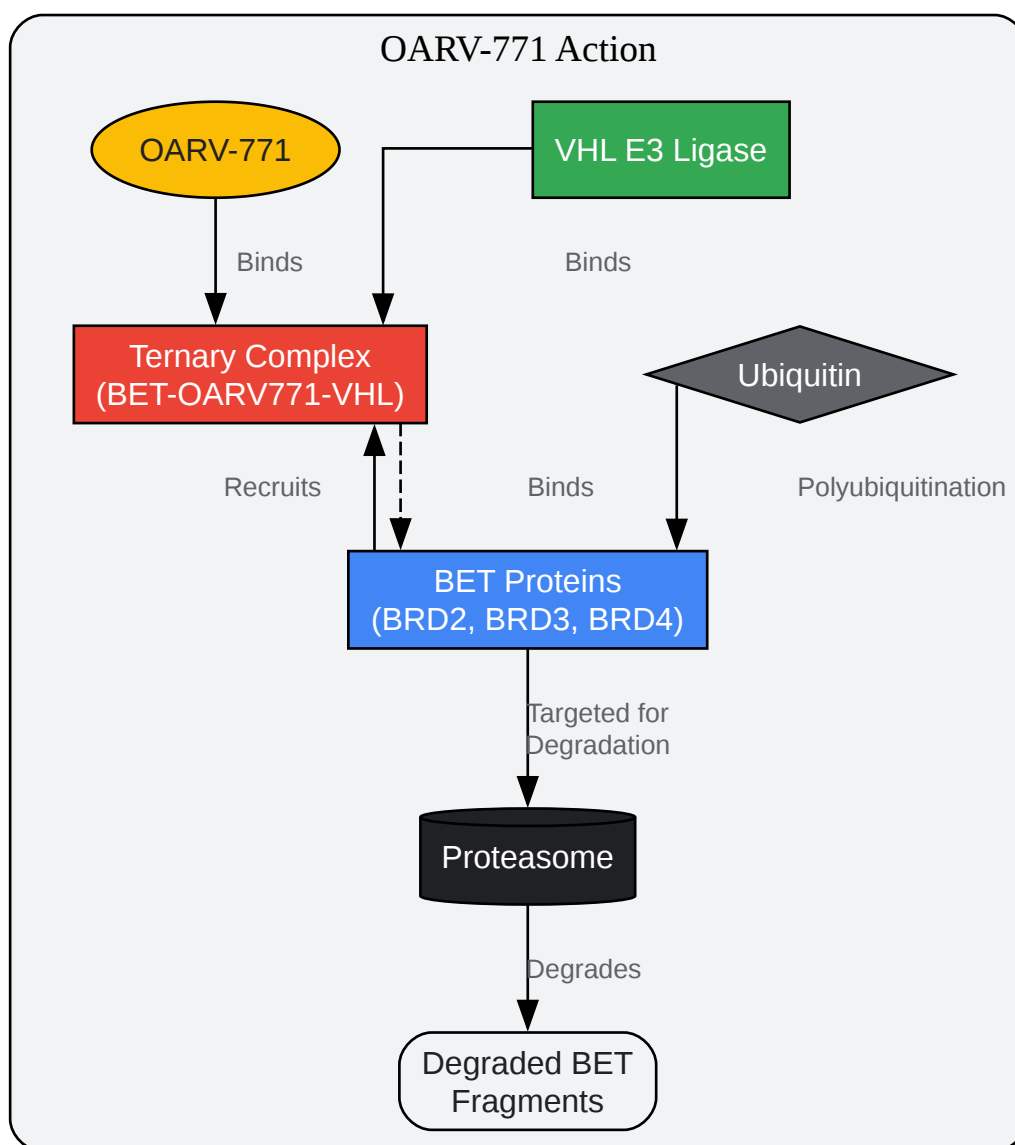
ARV-771 as a potent, VHL-based pan-BET degrader with significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC)[1][2].

- 2017-2020: Further preclinical studies highlight the potential of ARV-771 in other cancer types, such as mantle cell lymphoma and secondary acute myeloid leukemia, demonstrating its broad therapeutic potential[3].
- December 23, 2021: A study by Klein VG, et al. in the Journal of Medicinal Chemistry describes a strategy to optimize PROTAC permeability and cellular activity through amide-to-ester substitution. This research leads to the design and synthesis of **OARV-771**, an ester analog of an ARV-771-like compound, demonstrating enhanced permeability and more potent degradation of BET proteins compared to its amide counterpart.
- Present Day: While ARV-771 demonstrated robust preclinical efficacy, Arvinas, Inc. has since advanced other PROTACs into clinical trials for various indications[4][5][6]. The development status of ARV-771 and **OARV-771** is not publicly disclosed as being in active clinical development, suggesting they may serve as important preclinical tools and foundational molecules for further optimization of BET degraders.

Mechanism of Action

OARV-771, like its predecessor ARV-771, is a heterobifunctional molecule designed to induce the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system. It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the proteasome.

The degradation of BET proteins has significant downstream effects on gene transcription. BET proteins are epigenetic readers that play a crucial role in regulating the expression of key oncogenes, including c-MYC, and are involved in androgen receptor (AR) signaling. By degrading BET proteins, **OARV-771** effectively downregulates these critical cancer-driving pathways.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **OARV-771**-induced BET protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771 and **OARV-771** from preclinical studies.

Table 1: In Vitro Degradation and Proliferation

Compound	Target	Cell Line	DC ₅₀ (nM)	EC ₅₀ (nM)	Reference
ARV-771	BRD2/3/4	22Rv1	< 5	-	[7]
OARV-771	BRD2	MV4;11	1	-	[8]
BRD3	MV4;11	4	-	[8]	
BRD4	MV4;11	6	-	[8]	
Proliferation	MV4;11	-	4	[8]	

DC₅₀: Concentration resulting in 50% degradation of the target protein. EC₅₀: Concentration resulting in a 50% maximal effect in a functional assay (e.g., anti-proliferative).

Table 2: Binding Affinity (Kd) of ARV-771

Target	Kd (nM)	Reference
BRD2 (BD1)	34	[7]
BRD2 (BD2)	4.7	[7]
BRD3 (BD1)	8.3	[7]
BRD3 (BD2)	7.6	[7]
BRD4 (BD1)	9.6	[7]
BRD4 (BD2)	7.6	[7]

Kd: Dissociation constant, a measure of binding affinity.

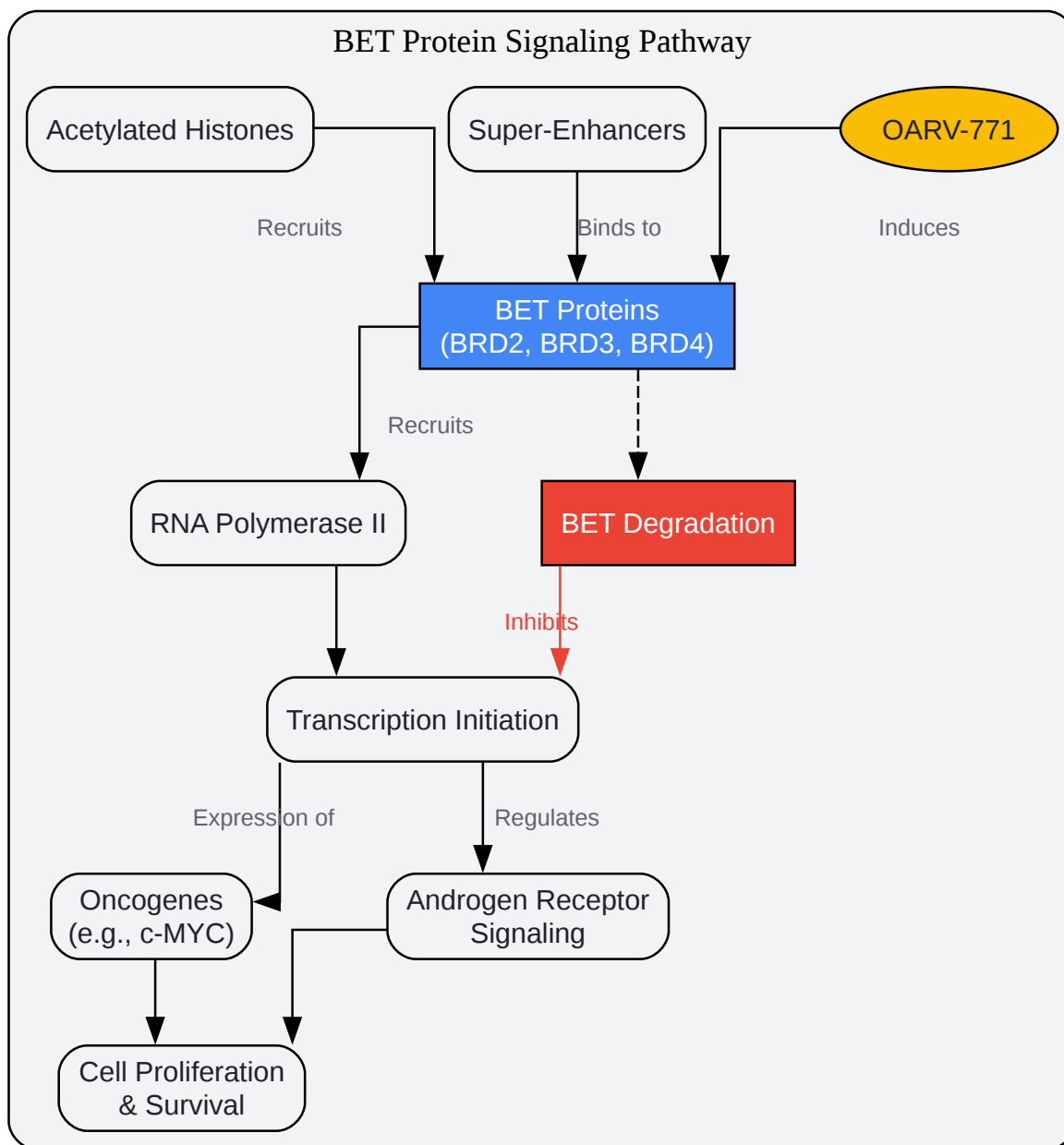
Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model

Treatment Group	Dose and Schedule	Tumor Growth Inhibition	Reference
ARV-771	30 mg/kg, s.c., daily	Tumor Regression	[1][9]

s.c.: subcutaneous administration.

Key Signaling Pathways

The degradation of BET proteins by **OARV-771** leads to the downregulation of critical oncogenic signaling pathways. The diagram below illustrates the central role of BET proteins in transcription and how their degradation impacts cancer cell proliferation and survival.



[Click to download full resolution via product page](#)

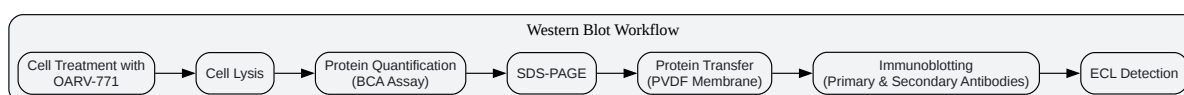
Figure 2: Signaling pathway affected by **OARV-771**-mediated BET degradation.

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is adapted from methodologies described in preclinical studies of BET degraders to assess the in vitro degradation of target proteins.

- **Cell Culture and Treatment:** Plate cells (e.g., 22Rv1, MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **OARV-771** or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research and Development | Arvinas [arvinas.com]
- 5. PROTAC Pipeline | Arvinas [arvinas.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OARV-771: A Technical Guide to a Novel BET Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832090#oarv-771-discovery-and-development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com